
Optimizing Protein Transfer: Capso Buffer in
Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Capso

Cat. No.: B1225162 Get Quote

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development

Professionals

Introduction
The successful transfer of proteins from a polyacrylamide gel to a solid-phase membrane is a

critical determinant of success in Western blotting. The choice of transfer buffer significantly

impacts the efficiency of this process, particularly for proteins that are challenging to transfer,

such as high molecular weight (HMW) or basic proteins. While traditional Towbin buffer is

widely used, CAPSO (3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid) buffer offers a

robust alternative for optimizing protein transfer. This document provides a detailed guide to the

preparation and use of CAPSO buffer in Western blotting protocols.

CAPSO is a zwitterionic buffer with a pKa of 9.6, providing a high buffering capacity in the pH

range of 8.9 to 10.3.[1][2] The alkaline environment maintained by CAPSO buffer is particularly

advantageous for the efficient transfer of HMW proteins and proteins with high isoelectric points

(pI > 8.5).[3] Furthermore, as CAPSO buffer systems do not contain glycine, they are

compatible with downstream applications such as N-terminal protein sequencing.

Data Presentation
While direct quantitative densitometric comparisons of transfer efficiency between CAPSO and

Towbin buffers are not extensively available in the public domain, the established consensus in

scientific literature provides a strong basis for a qualitative and application-based comparison.
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Table 1: Comparison of Common Western Blot Transfer Buffers

Feature CAPSO Buffer
Towbin Buffer (Tris-
Glycine)

Buffering Agent 10-25 mM CAPSO 25 mM Tris, 192 mM Glycine

Typical pH 9.0 - 11.0 ~8.3

Methanol 10-20% (v/v) 10-20% (v/v)

SDS (Optional) Up to 0.1% Up to 0.1%

Primary Advantage

Efficient transfer of high

molecular weight (>150 kDa)

and basic proteins.[4]

Compatible with N-terminal

sequencing.

General-purpose buffer for a

broad range of proteins.

Limitations

May not be necessary for

routine transfer of mid-range

molecular weight proteins.

Can be less efficient for very

large or basic proteins. Glycine

can interfere with sequencing.

Experimental Protocols
Preparation of CAPSO Transfer Buffer
This protocol describes the preparation of 1 liter of standard 10 mM CAPSO transfer buffer.

Materials:

CAPSO (N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid)

Methanol, high purity

Sodium Hydroxide (NaOH), 10 N

Deionized water (dH₂O)

pH meter
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Magnetic stirrer and stir bar

Graduated cylinders and beakers

Procedure:

Dissolve CAPSO: In a beaker, dissolve 5.58 g of CAPSO in 800 mL of dH₂O. Stir until fully

dissolved.

Adjust pH: Carefully adjust the pH of the solution to the desired value (typically 10.0-11.0)

using 10 N NaOH. Monitor the pH closely.

Add Methanol: Add 100 mL of methanol to the solution (for a final concentration of 10%). For

proteins >150 kDa, some protocols recommend up to 20% methanol (200 mL).

Final Volume: Bring the final volume to 1 L with dH₂O.

Storage: Store the buffer at 4°C. It is recommended to use freshly prepared buffer for each

experiment.

Table 2: CAPSO Buffer Recipes for Specific Applications

Buffer Type Composition Recommended Use

Standard CAPSO
10 mM CAPSO, 10%

Methanol, pH 10.0-11.0

General use, high molecular

weight proteins.

High Molarity CAPSO
25 mM CAPSO, 20% Ethanol,

pH 10.0
Strongly basic proteins.[3]

Discontinuous Anode Buffer

(Semi-Dry)

60 mM Tris, 40 mM CAPSO,

15% Methanol, pH 9.6

Anode side for semi-dry

transfer.

Discontinuous Cathode Buffer

(Semi-Dry)

60 mM Tris, 40 mM CAPSO,

0.1% SDS, pH 9.6

Cathode side for semi-dry

transfer.

Western Blot Transfer Protocol (Wet Transfer)
This protocol outlines a standard wet transfer procedure using CAPSO buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1225162?utm_src=pdf-body
https://www.benchchem.com/product/b1225162?utm_src=pdf-body
https://www.benchchem.com/product/b1225162?utm_src=pdf-body
https://www.bio-rad.com/en-ch/applications-technologies/types-western-blot-transfer-buffers?ID=LUSQA88UU
https://www.benchchem.com/product/b1225162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Polyacrylamide gel with separated proteins

PVDF or nitrocellulose membrane

Filter paper

Sponges

Wet transfer apparatus

Power supply

CAPSO transfer buffer (chilled to 4°C)

Procedure:

Gel Equilibration: After electrophoresis, carefully remove the gel from the cassette.

Equilibrate the gel in chilled CAPSO transfer buffer for 10-15 minutes.

Membrane Preparation: Cut the membrane and filter paper to the size of the gel. If using a

PVDF membrane, activate it by immersing in 100% methanol for 15-30 seconds, followed by

a brief rinse in dH₂O. Equilibrate the membrane in CAPSO transfer buffer for at least 5

minutes.

Assemble the Transfer Sandwich:

Place a pre-wetted sponge on the cathode (negative) side of the transfer cassette.

Place two sheets of pre-wetted filter paper on top of the sponge.

Carefully place the equilibrated gel on the filter paper.

Place the equilibrated membrane on top of the gel. Ensure no air bubbles are trapped

between the gel and the membrane. A roller can be used to gently remove any bubbles.

Place two sheets of pre-wetted filter paper on top of the membrane.
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Place the final pre-wetted sponge on top of the filter paper.

Transfer: Close the cassette and place it in the transfer tank, ensuring the correct orientation

(gel towards the cathode, membrane towards the anode). Fill the tank with chilled CAPSO
transfer buffer.

Electrophoretic Transfer: Connect the transfer apparatus to a power supply. Perform the

transfer according to the conditions in Table 3. It is recommended to perform the transfer at

4°C to minimize heat generation.

Table 3: Recommended Wet Transfer Conditions with CAPSO Buffer

Protein Size Voltage Time Notes

< 100 kDa 100 V 60 - 90 minutes
Monitor current to

prevent overheating.

> 100 kDa 80 - 100 V 90 - 120 minutes
Longer transfer times

may be necessary.

Overnight 20 - 30 V 12 - 16 hours

Low voltage for

extended periods can

improve transfer of

very large proteins.

Note: Optimal transfer conditions should be empirically determined for the specific protein of

interest and equipment used.

Mandatory Visualizations
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Figure 1: Western Blot Workflow with CAPSO Buffer
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Caption: Western Blot Workflow with CAPSO Buffer.
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Figure 2: CAPSO Buffer Preparation Workflow
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Caption: CAPSO Buffer Preparation Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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